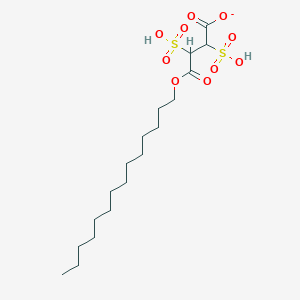
4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate is a chemical compound characterized by its unique structure, which includes a tetradecyloxy group attached to a butanoate backbone with oxo and disulfo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the butanoate backbone, followed by the introduction of the oxo and disulfo groups. The tetradecyloxy group is then attached through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The disulfo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate involves its interaction with specific molecular targets. The oxo and disulfo groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The tetradecyloxy group may enhance the compound’s lipophilicity, facilitating its incorporation into biological membranes and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-2,3-disulfo-4-(dodecyloxy)butanoate
- 4-Oxo-2,3-disulfo-4-(hexadecyloxy)butanoate
- 4-Oxo-2,3-disulfo-4-(octadecyloxy)butanoate
Uniqueness
4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate is unique due to its specific tetradecyloxy group, which imparts distinct physicochemical properties. This uniqueness can influence its reactivity, solubility, and interactions with biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88683-60-7 |
|---|---|
Formule moléculaire |
C18H33O10S2- |
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
4-oxo-2,3-disulfo-4-tetradecoxybutanoate |
InChI |
InChI=1S/C18H34O10S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-28-18(21)16(30(25,26)27)15(17(19)20)29(22,23)24/h15-16H,2-14H2,1H3,(H,19,20)(H,22,23,24)(H,25,26,27)/p-1 |
Clé InChI |
QLVQJCGGFXPCSR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C(C(C(=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


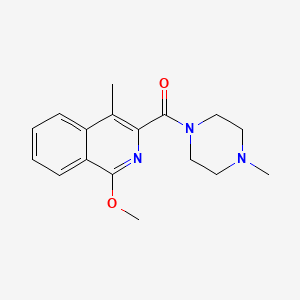
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
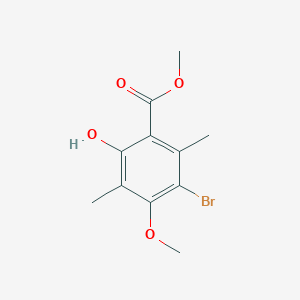
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)
![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
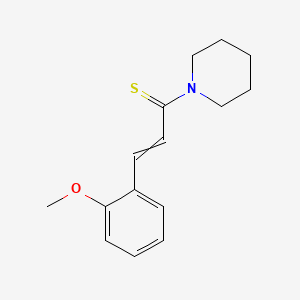
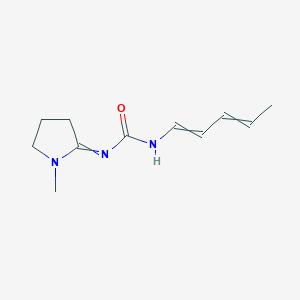
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
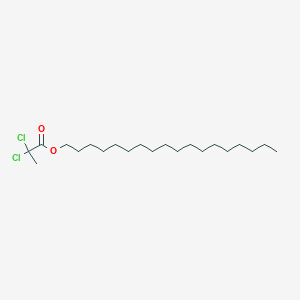
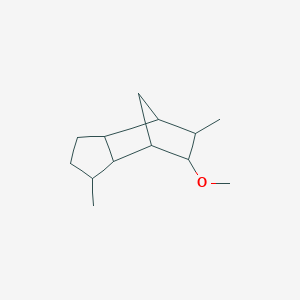

![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
